molecular formula C16H13N3O5S B2634887 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 905662-55-7

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2634887
CAS No.: 905662-55-7
M. Wt: 359.36
InChI Key: BMSQPMIBGRKJBA-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mechanism of Action

Target of Action

The primary targets of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been studied for their potential interactions with various biological targets .

Mode of Action

The exact mode of action of This compound Benzothiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Benzothiazole derivatives have been reported to affect various biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to have various molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid

Major Products Formed

    Reduction: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-aminobenzamide

    Substitution: Various substituted benzothiazole derivatives

    Oxidation: Benzothiazole sulfoxides or sulfones

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N,N’-BIS(5,6-dimethoxy-1,3-benzothiazol-2-yl)imidoformamide
  • 5,6-dimethoxy-1,3-benzothiazol-2-amine

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSQPMIBGRKJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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